Product packaging for Syringostatin A(Cat. No.:CAS No. 125051-66-3)

Syringostatin A

Cat. No.: B220579
CAS No.: 125051-66-3
M. Wt: 1179.7 g/mol
InChI Key: SOKGGVHELUKAFO-SDYNXESYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Syringostatin A (CAS 125051-66-3) is a cyclic lipodepsipeptide phytotoxin produced by the plant pathogen Pseudomonas syringae pv. syringae . Research studies have established that it shares a close structural similarity with other phytotoxins in its family, such as syringomycin and syringotoxin, and it has been determined that syringotoxin B is a variant of this compound . Its molecular formula is C50H87ClN12O18 with a molecular weight of 1179.76 g/mol . As a key tool in plant pathology research, this compound is invaluable for investigating host-pathogen interactions, studying the mechanisms of fungal and antibacterial activity, and exploring pore-formation in biological membranes. This high-purity compound is intended for use as a critical reagent in foundational and applied scientific research. Intended Use & Disclaimer: This product is labeled and provided "For Research Use Only" (RUO). It is specifically intended for use in laboratory research and is not intended for use in humans, animals, or as a diagnostic reagent. It must not be used for any clinical, diagnostic, or therapeutic purposes, nor is it intended for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H87ClN12O18 B220579 Syringostatin A CAS No. 125051-66-3

Properties

CAS No.

125051-66-3

Molecular Formula

C50H87ClN12O18

Molecular Weight

1179.7 g/mol

IUPAC Name

2-[(9Z)-21,24-bis(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C50H87ClN12O18/c1-4-6-7-8-9-10-11-12-13-15-28(66)24-36(68)55-34-26-81-50(80)38(35(67)25-51)62-48(77)39(40(69)49(78)79)63-41(70)29(5-2)56-47(76)37(27(3)65)61-45(74)30(16-14-20-52)57-44(73)33(19-23-64)60-43(72)31(17-21-53)58-42(71)32(18-22-54)59-46(34)75/h5,27-28,30-35,37-40,64-67,69H,4,6-26,52-54H2,1-3H3,(H,55,68)(H,56,76)(H,57,73)(H,58,71)(H,59,75)(H,60,72)(H,61,74)(H,62,77)(H,63,70)(H,78,79)/b29-5-

InChI Key

SOKGGVHELUKAFO-SDYNXESYSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

Synonyms

syringostatin A

Origin of Product

United States

Origin and Bioproduction of Syringostatin a

Native Producers and Distribution of Syringostatin A

The primary natural sources of this compound are specific strains of the bacterium Pseudomonas syringae pv. syringae.

Pseudomonas syringae pv. syringae (Pss) is a Gram-negative, rod-shaped bacterium known for its wide host range, infecting over 180 plant species and causing diseases such as bacterial canker of stone fruits and blight of cereals. icm.edu.plplantprotection.plwikipedia.org This pathovar is a primary producer of a variety of phytotoxins that act as virulence factors, contributing to the severity of plant diseases. nih.gov

This compound belongs to a class of related lipodepsinonapeptide toxins which also includes syringomycin (B1172496) and syringotoxin. nih.gov While syringomycin is produced by a broad spectrum of Pss strains, this compound production is particularly associated with strains isolated from specific hosts, such as lilac (Syringa vulgaris), from which the parent species Pseudomonas syringae was first isolated. wikipedia.orgnih.govyoutube.com These toxins differ in their amino acid sequences but share a common mechanism of action involving the formation of ion channels in plant cell membranes. nih.govapsnet.org

Identifying and characterizing Pss strains capable of producing this compound involves a combination of physiological, biochemical, and molecular techniques. These methods help differentiate Pss from other bacterial species and pathovars and confirm their toxigenic potential. nih.govjmb.or.kr

Phenotypic characterization is often the first step. A series of standard bacteriological tests, known as LOPAT, are used to differentiate P. syringae from other pseudomonads. nih.gov Further biochemical assays can reveal diversity among strains from different hosts and geographical locations. icm.edu.plplantprotection.pl

Molecular methods provide more specific identification. The genes responsible for the biosynthesis and export of these toxins, such as syrB and syrD for syringomycin, are highly conserved among producing strains. nih.govresearchgate.net Since this compound is a close analog of syringomycin, these genes can be used as molecular markers. Polymerase Chain Reaction (PCR) with specific primers targeting these genes is a reliable method to detect potentially toxigenic strains. icm.edu.plplantprotection.plnih.gov Genetic profiling techniques can also be used to assess the diversity within Pss isolates. nih.gov

Method Purpose Description
LOPAT Tests Phenotypic DifferentiationA set of five tests (Levan production, Oxidase reaction, Potato soft rot, Arginine dihydrolase, Tobacco hypersensitivity) used to characterize phytopathogenic pseudomonads. nih.gov
Biochemical Assays Phenotypic CharacterizationTests for carbon and nitrogen source utilization, enzyme activities (e.g., catalase, urease), and hydrolysis of substrates like casein to determine the metabolic profile of the isolate. jmb.or.kr
16S rRNA Sequencing Molecular IdentificationSequencing of the 16S ribosomal RNA gene to confirm the bacterial species and its phylogenetic relationship to other bacteria. nih.govnih.gov
PCR Detection of Toxin Genes Toxin Production PotentialUse of specific primers to amplify genes involved in the biosynthesis (syrB) and secretion (syrD) of syringomycin-class toxins, indicating the potential for this compound production. icm.edu.plresearchgate.net
Bioassays Confirmation of Toxin ActivityTesting the culture filtrate or purified compound for toxic activity against indicator organisms, such as Bacillus megaterium or Geotrichum candidum, to confirm the production of biologically active phytotoxins. nih.gov

Biotechnological Production Strategies for this compound

The industrial production of microbial secondary metabolites like this compound relies on controlled cultivation of the producing microorganism. Biotechnological strategies focus on optimizing fermentation conditions and developing scalable bioprocesses to maximize yield and efficiency. nih.gov

The biosynthesis of phytotoxins by Pseudomonas syringae pv. syringae is tightly regulated by environmental factors. nih.gov Optimizing these factors in a fermentation process is crucial for enhancing the production of this compound. Key parameters that influence biosynthesis include nutrient composition, pH, temperature, and the presence of specific signaling molecules. nih.gov

Studies on the closely related syringomycin have shown that production is significantly induced by plant signal molecules such as arbutin (B1665170) and D-fructose. nih.govresearchgate.net Over 90% of toxigenic Pss strains show increased toxin production when these signals are added to the culture medium, with some strains exhibiting a more than tenfold increase. nih.gov Temperature also plays a critical regulatory role; the transcription of toxin biosynthesis genes in P. syringae is often maximal at lower temperatures (e.g., 18°C) and significantly reduced at higher temperatures (e.g., 28°C). nih.gov The initial pH of the culture medium is another critical factor that can influence enzyme activity and, consequently, final product yield. nih.gov

Parameter Effect on Biosynthesis Example/Rationale
Plant Signal Molecules InductionAddition of arbutin and D-fructose to the medium can significantly increase the production of syringomycin-class toxins. nih.govresearchgate.net
Temperature RegulationOptimal toxin production often occurs at lower temperatures (e.g., 18°C), which favors the transcription of biosynthetic genes. nih.gov
Nutrient Medium Support Growth & ProductionThe types and concentrations of carbon and nitrogen sources are critical for both bacterial growth and secondary metabolite synthesis. nih.gov
Initial pH Influences Enzyme ActivityThe pH of the medium affects the function of biosynthetic enzymes; an optimal pH (e.g., 6.5 for some microbial fermentations) is required for maximum yield. nih.gov
Aeration & Agitation Oxygen Supply & MixingAdequate oxygen supply and homogenous mixing are essential for the growth of aerobic bacteria like P. syringae and efficient product formation in submerged cultures. researchgate.net

Scaling up the production of this compound from laboratory flasks to large-scale industrial bioreactors requires robust bioprocess engineering. mdpi.com This involves the design, optimization, and control of bioreactor systems to ensure consistent and high-yield production. frontiersin.org

The transition to a larger scale necessitates precise monitoring and control of key bioprocess parameters, including pH, temperature, dissolved oxygen, and nutrient feeding. frontiersin.org The use of bioreactors allows for this controlled environment, which is difficult to maintain in shake-flask cultures. researchgate.net For a secondary metabolite like this compound, a fed-batch or continuous fermentation strategy might be employed to maintain optimal growth conditions and prolong the production phase. scispace.com

Molecular Genetics and Biosynthesis of Syringostatin a

Elucidation of the Syringostatin A Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that involves the coordinated action of large, multifunctional enzymes. These enzymatic assembly lines are responsible for the selection, activation, and condensation of the constituent amino and fatty acids that form the final lipopeptide structure.

Role of Nonribosomal Peptide Synthetases (NRPS) in this compound Assembly

This compound is assembled by nonribosomal peptide synthetases (NRPSs), which are large, modular enzyme complexes. nih.gov Unlike ribosomal protein synthesis, NRPSs are not directed by an mRNA template. Instead, the sequence of the final peptide product is dictated by the organization of the NRPS enzymes themselves. nih.govnih.gov Each NRPS module is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govmdpi.com These modules are further subdivided into domains, each with a distinct catalytic function, such as amino acid activation, modification, and peptide bond formation. nih.govnih.gov This modular nature allows for the synthesis of peptides containing non-proteinogenic amino acids, D-amino acids, and other modifications not possible in ribosomal synthesis. nih.govnih.gov The assembly-line mechanism of NRPSs offers the potential for creating novel natural products through genetic engineering. mdpi.com

The biosynthesis of lipodepsipeptides like syringostatin involves a thiotemplate mechanism. nih.govapsnet.org This process begins with the activation of the constituent amino acids to their corresponding adenylates. nih.gov These activated amino acids are then thioesterified to the NRPS enzyme. nih.gov The growing peptide chain is sequentially transferred between modules, with each module adding its specific amino acid, until the final peptide is released, often through cyclization. nih.gov

Identification and Functional Analysis of Biosynthetic Gene Clusters (e.g., syrB, syrD homologues)

The genes responsible for the biosynthesis of syringostatins are organized in a gene cluster, similar to what is observed for the related phytotoxin, syringomycin (B1172496). nih.govasm.org Key genes within this cluster, such as syrB and syrD, have been identified and their functions partially elucidated.

The syrB gene is predicted to encode a peptide synthetase, based on its homology to enzymes that catalyze the formation of peptide antibiotics. apsnet.orgresearchgate.net Specifically, it contains signature sequences characteristic of amino acid-activating domains found in thiotemplate-based peptide synthetases. researchgate.net The syrB gene product is believed to be directly involved in the synthesis of the toxin. apsnet.orgresearchgate.net Furthermore, the syrB gene is conserved among strains of P. syringae pv. syringae that produce syringomycin, syringotoxin, and syringostatin. nih.gov

The syrD gene, in contrast, is thought to be involved in the secretion of the toxin. apsnet.orgapsnet.org Its predicted protein product shows homology to ATP-binding cassette (ABC) transporter proteins, which are commonly involved in the transport of molecules across cellular membranes. apsnet.orgapsnet.org It is proposed that SyrD functions as an ATP-dependent efflux pump, actively transporting the synthesized syringostatin out of the bacterial cell. apsnet.org Both syrB and syrD are highly specific to P. syringae pv. syringae and related strains. nih.gov

The syringomycin (syr) and syringopeptin (syp) gene clusters are located adjacent to each other on the chromosome of P. syringae pv. syringae strain B301D. apsnet.orgresearchgate.net Together, these clusters encompass a large region of DNA, approximately 135 kb. apsnet.org

GeneProposed FunctionHomology
syrB Peptide synthesisAdenylate-forming enzymes, peptide synthetases apsnet.orgresearchgate.net
syrD Toxin secretionATP-binding cassette (ABC) transporter proteins apsnet.orgapsnet.org

Precursor Incorporation and Stereochemical Control in this compound Formation

The structure of this compound includes a 3-hydroxy fatty acid tail and a peptide ring containing several non-standard amino acids, including D-amino acids. mdpi.com The fatty acid component is typically a derivative of dodecanoic acid. nih.gov The peptide portion of syringostatins contains amino acids such as 2,4-diaminobutyric acid (Dab), homoserine (Hse), and 3-hydroxyaspartic acid (Asp(3-OH)). nih.gov

The incorporation of these specific precursors and the control of their stereochemistry (the presence of D-amino acids) are functions of the NRPS machinery. The adenylation (A) domain of each NRPS module is responsible for selecting the correct amino acid substrate. The condensation (C) domains catalyze the formation of the peptide bonds. While the presence of D-amino acids is a hallmark of nonribosomal peptides, the precise mechanism for their inclusion in syringostatin biosynthesis, whether through the action of epimerization (E) domains within the NRPS or by the incorporation of free D-amino acids, is an area of ongoing research. Notably, no E-domain is present in the syringopeptin synthetase, despite the presence of several D-amino acids in the final product. mdpi.com

Regulation of this compound Biosynthesis

The production of this compound is not constitutive; it is tightly regulated by a complex network of environmental signals and molecular control systems. This ensures that the toxin is produced when it is most beneficial for the bacterium, such as during plant infection.

Environmental Factor Modulation of Gene Expression

The biosynthesis of syringostatins and related phytotoxins is influenced by various environmental factors. nih.govasm.org Temperature plays a significant role, with optimal production often occurring at cooler temperatures, which aligns with the conditions under which the producing bacterium, P. syringae, is most pathogenic. nih.gov For instance, the production of coronatine, another P. syringae phytotoxin, is maximal at 18°C and significantly reduced at higher temperatures. nih.gov

Perhaps most interestingly, the production of these toxins is stimulated by plant signal molecules. nih.govnih.gov Phenolic glycosides released by plants can be detected by the bacteria, triggering the activation of virulence genes, including those for toxin biosynthesis. nih.gov This allows the bacterium to sense its presence within a suitable host and initiate toxin production as part of the infection process. Over 90% of toxigenic strains tested showed increased toxin production when plant signal molecules like arbutin (B1665170) and D-fructose were present. nih.gov The production of these toxins can also be influenced by the availability of nutrients and oxygen. nih.govmdpi.comfrontiersin.org

Molecular Mechanisms of Transcriptional Control

The regulation of syringostatin biosynthesis at the molecular level involves a hierarchy of regulatory genes. Global regulatory systems, such as the GacS/GacA two-component system, play a crucial role in controlling the production of various secondary metabolites, including phytotoxins. nih.govasm.orgmdpi.com The GacS sensor kinase is thought to perceive an as-yet-unidentified environmental signal, leading to the phosphorylation of the GacA response regulator. mdpi.com Activated GacA then positively regulates the expression of downstream genes involved in toxin synthesis. mdpi.com

In addition to global regulators, specific transcriptional activators are also involved. For the biosynthesis of syringolin A, another P. syringae virulence factor, the LuxR-type transcriptional activator SylA is required. nih.gov The activity of SylA is, in turn, controlled by SalA, another LuxR-type regulator. nih.gov Similar regulatory cascades involving LuxR-type proteins, such as SalA and SyrF, are responsible for the production of syringomycin and syringopeptin. mdpi.com These transcriptional activators bind to specific promoter regions of the biosynthetic genes to initiate their transcription. nih.gov The expression of these regulatory genes can be influenced by various signals, allowing for the fine-tuning of toxin production in response to changing environmental conditions. embopress.org

Enzymatic Characterization of this compound Biosynthesis

The biosynthesis of this compound, a complex lipodepsipeptide, is orchestrated by a series of large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). nih.gov These enzymatic assembly lines are responsible for the selection, activation, and condensation of the constituent amino acids and the fatty acid tail. nih.gov The characterization of these enzymes is fundamental to understanding the molecular logic behind the synthesis of this potent phytotoxin.

Isolation and Biochemical Analysis of Key Biosynthetic Enzymes

The key enzymes in the this compound pathway are encoded by the syr gene cluster, which also directs the synthesis of the closely related phytotoxin, syringomycin. apsnet.org The isolation of these massive NRPS enzymes, such as SyrB1 and SyrE, from Pseudomonas syringae is a complex task due to their large size, modular nature, and membrane association. apsnet.orgapsnet.org

Researchers typically employ a combination of genetic and biochemical approaches. The process often begins with the creation of mutant strains where specific genes within the biosynthetic cluster are disrupted. apsnet.org Loss of this compound production in these mutants confirms the gene's role in the pathway. For biochemical analysis, the genes encoding the NRPS modules are often cloned and overexpressed in a more tractable host system, like E. coli, allowing for the purification of individual enzymes or specific domains. mdpi.com

Biochemical analysis has confirmed the predicted multidomain structure of these synthetases. nih.gov Each module within an NRPS is minimally composed of an adenylation (A) domain, responsible for recognizing and activating a specific amino acid substrate as an aminoacyl-adenylate, and a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), which covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) cofactor. nih.govacademicjournals.org An elongation cycle also involves a condensation (C) domain, which catalyzes peptide bond formation between the substrates held by adjacent modules. apsnet.org

Functional assays are critical for confirming the role of these domains. The ATP-pyrophosphate exchange assay is a classic method used to confirm the amino acid substrate specificity of an A-domain. This assay measures the formation of radiolabeled ATP from pyrophosphate in the presence of the enzyme and its specific amino acid substrate. For example, biochemical studies have demonstrated that the SyrE enzyme specifically activates L-Serine, the first amino acid in the this compound peptide chain. nih.gov Similarly, the SyrB1 enzyme has been shown to activate L-Threonine, a precursor to the 4-chlorothreonine (B1147533) residue found in the final structure. apsnet.orgacademicjournals.org

Table 1: Key Enzymes in this compound Biosynthesis and Their Functions

Enzyme/Module Gene Function Method of Analysis
SyrE (Module 1) syrE Activates and incorporates the initial L-Serine residue. nih.gov Gene disruption, ATP-pyrophosphate exchange assay. nih.govapsnet.org
SyrB1 syrB1 Activates and incorporates L-Threonine, which is subsequently chlorinated. academicjournals.orguniprot.org Gene disruption, heterologous expression, ATP-pyrophosphate exchange assay. apsnet.orguniprot.org
SyrB2 syrB2 Believed to be the halogenase that chlorinates the L-Threonine residue bound to SyrB1. academicjournals.org Sequence homology analysis, gene disruption studies. academicjournals.org

Kinetic Studies and Substrate Specificity of this compound Synthetases

Kinetic studies provide quantitative insight into the efficiency and selectivity of the biosynthetic enzymes. These analyses are crucial for understanding the rate of toxin production and the precise selection of building blocks from the cellular pool. The adenylation (A) domains of the NRPS modules function as the primary gatekeepers, exhibiting high substrate specificity that dictates the final amino acid sequence of the peptide. nih.gov

The specificity is determined by a "nonribosomal code," which refers to the specific amino acid residues lining the substrate-binding pocket of the A-domain. nih.gov Detailed kinetic analyses, including the determination of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), have been performed on some of the key enzymes shared between the syringomycin and syringostatin pathways.

For instance, detailed kinetic analysis of SyrB1, the L-Threonine activating enzyme, has been conducted. uniprot.org The enzyme demonstrates a clear and strong preference for L-Threonine over other amino acids like L-Serine. uniprot.org The Km value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, with a lower Km suggesting higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.

Table 2: Kinetic Parameters for Syringomycin Synthase SyrB1

Substrate Km (mM) kcat (min⁻¹) Catalytic Efficiency (kcat/Km) (min⁻¹·mM⁻¹)
L-Threonine 3.1 29.1 9.39
L-Serine 7.7 1.23 0.16

Data sourced from UniProt entry Q52400 for SyrB1 from Pseudomonas syringae pv. syringae. uniprot.org

The data clearly shows that SyrB1 is significantly more efficient at activating L-Threonine than L-Serine, which aligns with its role in incorporating threonine into the peptide backbone. uniprot.org While detailed kinetic studies for every module in the this compound synthetase complex are not extensively documented, the specificity for the other unusual amino acids—such as 2,4-diaminobutyric acid (Dab), homoserine (Hse), and 3-hydroxyaspartic acid (Asp(3-OH))—is inferred from the structure of the final product and the colinearity rule of NRPS systems. nih.govresearchgate.net This rule posits that the order of the enzymatic modules on the synthetase directly corresponds to the sequence of amino acids in the resulting peptide. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
2,3-dehydroaminobutyric acid (Dhb)
2,4-diaminobutyric acid (Dab)
3-hydroxyaspartic acid (Asp(3-OH))
4-chlorothreonine
allothreonine (aThr)
ATP
Dodecanoic acid
Homoserine (Hse)
L-Serine
L-Threonine
Ornithine (Orn)
Syringomycin

Biological Activities and Functional Roles of Syringostatin a

Antifungal and Antibacterial Spectrum of Syringostatin A Activity

This compound exhibits notable activity against certain microbial groups, though its spectrum varies between fungi and bacteria.

This compound demonstrates broad antifungal activities and fungicidal actions against a majority of tested fungi. nih.govasm.orgresearchgate.netnih.govasm.org Studies indicate that these cyclic lipodepsinonapeptides, including this compound, are generally more effective against yeasts than against filamentous fungi. nih.govasm.orgresearchgate.netnih.govasm.org Specific examples of susceptible eukaryotic pathogens include various yeasts such as Rhodotorula pilimanae and Saccharomyces cerevisiae, as well as species like Candida, Cryptococcus neoformans, and Aspergillus. nih.govasm.orgmdpi.com The minimum inhibitory concentrations (MICs) for this compound against fungi are reported in the range of 2.5 to over 40 micrograms/ml. nih.govasm.orgresearchgate.netnih.govasm.org Notably, this compound exhibits very similar antifungal activity profiles to syringomycin (B1172496) E. nih.govasm.orgresearchgate.netnih.govasm.org

While cyclic lipodepsinonapeptides, the class to which this compound belongs, generally show limited or not typically observed inhibitory activities against bacteria, related lipodepsipeptides from Pseudomonas syringae exhibit a different profile. usu.edu For instance, syringopeptins (SPs), which are larger LDPs, are known to strongly inhibit Gram-positive bacteria. oup.comasm.org Syringopeptin SP25A, in particular, has been shown to selectively inhibit Gram-positive bacteria such as Bacillus megaterium and Micrococcus luteus, while demonstrating no activity against Gram-negative bacteria. oup.com This contrasts with the typical observation for syringostatin and its close relatives, which are not generally characterized by significant antibacterial activity. usu.edu

This compound as a Virulence Determinant in Plant Pathogenesis

This compound, as a phytotoxin produced by Pseudomonas syringae, plays a role in the complex interactions between the bacterium and its plant hosts.

The phytotoxic effects of this compound are understood to stem from its interaction with biological membranes. nih.gov Like other lipodepsipeptides from P. syringae, such as syringomycin and syringopeptins, this compound can interact with plasma membranes, potentially forming pores or channels. usu.edunih.govapsnet.org This membrane disruption can lead to pore formation, causing colloid-osmotic shock and electrolyte leakage, which are mechanisms contributing to cellular damage in host tissues. nih.govapsnet.org Studies on related compounds suggest that these LDPs may partition into lipid monolayers and form channels within lipid vesicles, with a preference for membranes containing sterols, indicating a specific interaction with membrane components. apsnet.org This membrane-targeting activity is believed to underlie its phytotoxicity, leading to necrosis in infected plant tissues. nih.gov

Comparative Functional Analyses with Related Lipodepsipeptides

This compound is often studied in conjunction with other lipodepsipeptides produced by Pseudomonas syringae, particularly syringomycin, syringotoxin, and the larger syringopeptins (SPs). mdpi.compnas.orgnih.govnih.govusu.edu this compound and syringomycin E, both nonapeptides, exhibit very similar antifungal activity profiles and similar erythrocyte toxicities. nih.govasm.orgresearchgate.netnih.govasm.org Syringotoxin B, another related nonapeptide, generally shows lower antifungal activity and toxicity compared to this compound and syringomycin E. nih.govasm.orgresearchgate.netnih.govasm.org

In contrast to the nonapeptides, syringopeptins (SPs) are larger LDPs that are typically more potent phytotoxins. mdpi.com Furthermore, while SPs are known for their strong inhibitory effects on Gram-positive bacteria, cyclic lipodepsinonapeptides like this compound generally display limited antibacterial activity. usu.eduoup.comasm.org Mechanistically, both SPs and nonapeptides like this compound can form pores in membranes, though differences in oligomer size and pore radius have been noted between SPs and syringomycin. apsnet.orgnih.gov The antifungal action of this compound, similar to syringomycin E, is modulated by sphingolipids and sterols in the plasma membrane and involves pore formation. usu.edu

Similarities and Differences with Syringomycin and Syringotoxin Activities

This compound, Syringomycin E (SR-E), and Syringotoxin B (ST-B) are all classified as nona-peptide cyclic lipodepsinonapeptides (CLPs) produced by Pseudomonas syringae pv. syringae. Research indicates that these compounds possess broad-spectrum antifungal and fungicidal activities, demonstrating efficacy against a range of fungal pathogens, including yeasts and filamentous fungi. Notably, these CLPs are generally more effective against yeasts than against filamentous fungi. nih.govasm.orgasm.orgusu.edu

In terms of their biological impact, this compound and Syringomycin E exhibit remarkably similar antifungal activity profiles and erythrocyte toxicities. Both compounds have demonstrated fungicidal actions against most tested fungi, with minimum inhibitory concentration (MIC) ranges often overlapping. nih.govasm.org Syringotoxin B, while also possessing antifungal properties, is generally found to be less active against most fungi and exhibits lower toxicity to erythrocytes when compared to this compound and Syringomycin E. nih.govasm.org

The primary mechanism of action for these CLPs, including this compound (as inferred from studies on SR-E), involves interaction with biological membranes. They are known to form pores in plasma membranes, leading to increased membrane permeability, electrolyte leakage, and ultimately cell death. nih.govnih.govasm.orgapsnet.org Biophysical studies suggest that these LDPs aggregate to form oligomeric channels, with the size and stability of these channels potentially varying between different compounds. nih.govapsnet.org

Molecular Mechanism of Action of Syringostatin a

Cellular and Subcellular Interaction Sites of Syringostatin A

The primary target of this compound is the plasma membrane of eukaryotic cells. Its amphipathic nature, consisting of a hydrophobic lipid tail and a hydrophilic peptide ring, facilitates its insertion into the lipid bilayer. This interaction is not a passive event but rather a dynamic process that leads to significant alterations in membrane structure and function.

Membrane Permeabilization and Pore Formation Dynamics

Upon interaction with the plasma membrane, this compound molecules are thought to aggregate and form transmembrane pores or channels. This process is initiated by the insertion of the lipid portion of the molecule into the hydrophobic core of the membrane, while the cyclic peptide portion remains at the membrane-water interface. As more this compound molecules accumulate, they self-assemble into structures that span the membrane, creating hydrophilic pathways for the passage of ions and small molecules.

The dynamics of this pore formation are concentration-dependent. At lower concentrations, transient or unstable pores may form, leading to a gradual leakage of cellular contents. As the concentration of this compound increases, more stable and larger pores are formed, resulting in a rapid and catastrophic loss of cellular integrity. While direct kinetic studies on this compound are limited, research on the closely related syringomycin (B1172496) and syringopeptin toxins suggests that this pore formation is a highly efficient process, occurring at nanomolar concentrations.

Perturbation of Transmembrane Ion Flux (K+, H+, Ca2+)

A critical consequence of pore formation by this compound is the disruption of the electrochemical gradients across the plasma membrane. These pores are generally permeable to cations, leading to an uncontrolled flux of ions such as potassium (K+), protons (H+), and calcium (Ca2+) into and out of the cell.

The efflux of intracellular K+ is a primary event that depolarizes the membrane potential. This is often accompanied by an influx of H+, leading to intracellular acidification. Furthermore, the pores facilitate the influx of extracellular Ca2+, a key secondary messenger in many cellular processes. The sudden and sustained increase in cytosolic Ca2+ concentration can trigger a variety of downstream signaling pathways, many of which are detrimental to the cell. The uncontrolled movement of these ions disrupts essential cellular processes, including nutrient transport, pH homeostasis, and signal transduction, ultimately leading to metabolic collapse and cell death.

Host and Target Cell Determinants of this compound Activity

The efficacy of this compound is not uniform across all cell types. The composition of the host cell membrane plays a crucial role in determining the susceptibility of a target cell to this phytotoxin.

Influence of Membrane Lipid Composition (e.g., Sphingolipids, Sterols) on Eukaryotic Targets

The lipid environment of the plasma membrane significantly influences the interaction and pore-forming activity of this compound. The presence of specific lipids, such as sphingolipids and sterols, is thought to modulate the efficiency of toxin insertion and aggregation.

Sterols, such as ergosterol (B1671047) in fungi and sitosterol (B1666911) in plants, are known to affect membrane fluidity and organization. It is hypothesized that this compound may preferentially interact with sterol-rich domains within the membrane, facilitating its localization and the subsequent formation of pores. Sphingolipids, with their often saturated acyl chains, can contribute to the formation of more ordered membrane domains, which may also serve as platforms for this compound activity. The precise molecular interactions between this compound and these membrane lipids are an area of ongoing research, but it is clear that the lipid composition is a key determinant of target cell sensitivity.

Role of Teichoic Acid D-Alanylation in Bacterial Susceptibility

While this compound is primarily known for its activity against eukaryotic cells, the principles of its membrane-disrupting action can also be considered in the context of bacterial targets. In Gram-positive bacteria, the cell wall contains teichoic acids, which are anionic polymers that play a role in cell envelope structure and defense.

The D-alanylation of teichoic acids, a process that introduces positively charged D-alanine esters into the teichoic acid backbone, reduces the net negative charge of the bacterial cell surface. This modification is a known mechanism of resistance against cationic antimicrobial peptides. It is plausible that a similar mechanism could influence the interaction of this compound with bacterial cells. A less negatively charged cell surface would likely exhibit reduced electrostatic attraction for the positively charged domains of this compound, thereby decreasing its effective concentration at the membrane and potentially conferring a degree of resistance.

Downstream Cellular Responses to this compound Exposure

The initial membrane permeabilization and ion flux perturbation triggered by this compound initiate a cascade of downstream cellular responses that contribute to cell death. The influx of Ca2+ is a particularly potent trigger for various signaling pathways.

Elevated intracellular Ca2+ can lead to the activation of calcium-dependent proteases and phospholipases, which can cause widespread damage to cellular proteins and lipids. It can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and further damage to cellular components, including DNA. Furthermore, the disruption of ion homeostasis and the collapse of the membrane potential will inevitably lead to a severe energy deficit as ATP-dependent ion pumps struggle to restore balance. This metabolic collapse, coupled with the activation of degradative enzymes and oxidative stress, culminates in the programmed or necrotic death of the cell.

Data Tables

Table 1: Comparison of Ion Channel Properties of Related Lipodepsipeptide Toxins

PropertySyringomycin ESyringopeptin 25A
Pore Conductance -~40 pS in 0.1 M NaCl
Ion Selectivity Cation selectiveAnion selective (~3:1 anion:cation)
Voltage Dependence Voltage-gatedStrongly voltage-dependent
Minimal Pore Radius -~0.4 nm

Note: Data for this compound is not available; this table presents data from closely related compounds to provide a comparative context for its likely ion channel properties.

Table 2: Influence of Membrane Components on Toxin Activity

Membrane ComponentPostulated Effect on this compound Activity
Sterols (e.g., Ergosterol, Sitosterol) May facilitate toxin insertion and pore formation by modulating membrane fluidity and organization.
Sphingolipids May promote the formation of ordered membrane domains that serve as platforms for toxin aggregation.
Teichoic Acid D-Alanylation (in bacteria) Likely reduces the electrostatic attraction between the toxin and the cell surface, potentially leading to decreased susceptibility.

Structure Activity Relationship Sar Studies of Syringostatin a

Correlating Specific Structural Elements with Biological Activities

Syringostatin A is a complex cyclic lipodepsipeptide, and its biological activity is a result of the interplay between its main structural components: the fatty acid side chain, the peptide macrocycle, and specific, often uncommon, amino acid residues. nih.govnih.gov

The Role of the N-Terminal Fatty Acid Chain

The lipophilic fatty acid tail is a critical determinant of the biological activity of this compound and related lipopeptides. asm.org This acyl chain, typically a 3-hydroxydodecanoic or 3-hydroxytetradecanoic acid, is essential for the molecule's interaction with and insertion into the plasma membranes of target cells. nih.gov The length and hydroxylation of this lipid moiety are thought to be key factors.

Chain Length: The length of the fatty acid chain influences the molecule's hydrophobicity. Studies on other antifungal fatty acids suggest that an optimal chain length, often around 12 carbon atoms (dodecanoic acid), provides a balance between the hydrophobicity needed to interact with the lipid bilayer and sufficient solubility in aqueous environments to reach the target cell. researchgate.netmdpi.com

Hydroxylation: The 3-hydroxy group on the fatty acid chain is a common feature among syringomycins, syringotoxins, and syringostatins. nih.gov This hydroxyl group can participate in hydrogen bonding, potentially anchoring the lipopeptide at the membrane-water interface and facilitating the subsequent insertion and pore formation that leads to cell lysis. nih.gov

The Importance of the Peptide Macrocycle

Contribution of Specific Amino Acid Residues

The peptide ring of this compound contains several non-standard amino acids that are crucial for its activity.

Chlorinated Threonine: this compound, like the related syringomycin (B1172496), contains a 4-chlorothreonine (B1147533) residue. nih.govresearchgate.net Halogenation, in this case, chlorination, is often important for the biological activity of natural products. wikipedia.org The chlorine atom can alter the electronic properties and steric profile of the residue and may enhance the molecule's ability to disrupt the membrane.

Basic Amino Acids: The structure of this compound includes basic residues such as 2,4-diaminobutyric acid (Dab). nih.govresearchgate.net At physiological pH, these residues are positively charged. This positive charge can facilitate an initial electrostatic attraction to the negatively charged components of fungal and plant plasma membranes, representing the first step in the mechanism of action.

The table below summarizes the key structural components of this compound and their correlation with its biological functions.

Structural ElementSpecific FeatureCorrelated Biological/Functional RoleReference
Fatty Acid TailC12-C14 3-hydroxy acyl chainAnchors the molecule to the cell membrane; essential for membrane insertion and disruption. nih.govasm.org
Peptide CoreMacrocyclic structureConstrains the molecule into a bioactive conformation, facilitating efficient membrane interaction. nih.gov
Amino Acid Residue4-ChlorothreonineEnhances biological activity, likely by modifying electronic properties and interaction with the membrane. nih.gov
Amino Acid Residue2,3-Dehydroaminobutyric acid (Dhb)Introduces conformational rigidity, influencing the macrocycle's shape and stability. nih.gov
Amino Acid Residue2,4-Diaminobutyric acid (Dab)Provides positive charges for initial electrostatic attraction to negatively charged membrane surfaces. nih.govresearchgate.net

Identification of Pharmacophores and Essential Functional Groups

A pharmacophore is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) that is essential for a molecule's biological activity. biotechacademy.dknumberanalytics.com For this compound, whose primary mode of action is membrane disruption, the pharmacophore represents the key features that enable it to bind to, insert into, and permeabilize a lipid bilayer. nih.gov

The essential functional groups are the specific atoms or bonded groups of atoms that contribute to the pharmacophoric features. byjus.comreachemchemicals.com

Key Pharmacophoric Features of this compound:

A Lipophilic Tail: A long, hydrophobic alkyl chain is necessary for partitioning into the nonpolar core of the cell membrane.

An Amphipathic Macrocycle: The cyclic peptide presents a combination of hydrophobic and hydrophilic/charged side chains, creating an amphipathic structure that can disrupt the ordered lipid bilayer.

Spatially-Defined Hydrogen-Bonding Groups: Hydroxyl groups (on the fatty acid and amino acid side chains) and peptide carbonyls are positioned to interact with the polar head groups of membrane lipids or with water at the interface.

Cationic Centers: Positively charged groups, such as the primary amines on Dab residues, are crucial for initial targeting of the negatively charged membrane surface.

The table below details the essential functional groups of this compound and their contribution to its pharmacophoric profile.

Functional GroupLocation in StructurePharmacophoric RoleReference
Alkyl ChainN-terminal fatty acidProvides the primary hydrophobic feature for membrane insertion. researchgate.net
Hydroxyl (-OH)C3 of fatty acid; Serine/Threonine side chainsActs as a hydrogen bond donor/acceptor, facilitating interaction at the membrane-water interface. nih.gov
Amide/Ester Carbonyls (C=O)Peptide backbone; lactone bondAct as hydrogen bond acceptors, contributing to the specific conformation and membrane interactions. apsnet.org
Primary Amine (-NH2)Side chain of 2,4-diaminobutyric acid (Dab)Provides positive charge (as -NH3+) for electrostatic attraction to the cell membrane. nih.govresearchgate.net
Chlorine (-Cl)Side chain of 4-chlorothreonineActs as a lipophilic, electron-withdrawing group that enhances overall bioactivity. nih.gov
Alkene (C=C)Side chain of 2,3-dehydroaminobutyric acid (Dhb)Confers structural rigidity and planarity to a portion of the macrocycle. nih.gov

Computational Approaches in this compound SAR Analysis

Computational chemistry and molecular modeling are powerful tools for investigating SAR, especially for complex molecules like this compound where synthesis of analogs is challenging. uni-bonn.deoncodesign-services.com These methods allow for the analysis of molecular properties and the simulation of interactions between a molecule and its biological target, providing insights that can guide further experimental work.

Pharmacophore Modeling

Pharmacophore modeling can be used to define the critical 3D arrangement of features from a set of active molecules. numberanalytics.com For this compound and its relatives (syringomycin, syringotoxin), a computational model could be built to identify the common spatial arrangement of hydrophobic regions, hydrogen bond donors/acceptors, and cationic centers. This model would serve as a 3D query to screen virtual libraries for new compounds that might mimic the membrane-disrupting activity of this compound, or to guide the design of simpler, more synthetically accessible mimics.

Molecular Dynamics (MD) Simulations

MD simulations are a particularly valuable tool for studying molecules like this compound, whose target is the dynamic and complex cell membrane rather than a static protein pocket. In this approach, the interactions of this compound with a simulated lipid bilayer are calculated over time, providing a detailed view of the process of membrane disruption.

Key insights that could be gained from MD simulations include:

Initial Binding: Observing how the molecule first approaches and binds to the membrane surface, highlighting the role of electrostatic and hydrophobic interactions.

Insertion Dynamics: Determining how the fatty acid tail and hydrophobic residues insert into the lipid core.

Conformational Changes: Tracking how the conformation of the macrocycle changes as it moves from an aqueous environment to the membrane interface and into the bilayer.

Pore Formation: Simulating how multiple this compound molecules might aggregate within the membrane to form a pore or channel, leading to leakage of cellular contents.

By systematically modifying the structure of this compound in silico (e.g., by removing the chlorine atom, changing the fatty acid length, or altering an amino acid) and re-running the simulations, researchers can predict how these changes would affect the mechanism of membrane disruption. This computational SAR analysis can prioritize the most promising analogs for chemical synthesis and biological testing, saving significant time and resources. uni-bonn.de

Synthetic Biology and Metabolic Engineering for Syringostatin a Analogues

Rational Design and Biosynthetic Engineering of Syringostatin A Derivatives

The biosynthesis of this compound is orchestrated by a large, multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The modular nature of this enzymatic assembly line provides a blueprint for rational engineering to create structural diversity. The gene clusters responsible for the production of syringostatin are often co-regulated with those for other lipopeptides like syringomycin (B1172496) and syringopeptin, making insights from these related compounds highly relevant.

Genetic Reprogramming of NRPS Modules for Modified Peptides

The core of rational design for this compound analogs lies in the manipulation of its NRPS modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. These modules are further composed of distinct domains, each with a specialized function: the adenylation (A) domain for substrate recognition and activation, the thiolation (T) domain for covalent tethering of the activated amino acid, and the condensation (C) domain for peptide bond formation.

By swapping entire modules or individual domains between different NRPS systems, it is theoretically possible to alter the amino acid sequence of this compound. For instance, replacing an A-domain with one that recognizes a different amino acid could lead to the incorporation of that novel building block into the final lipopeptide structure. While the concept is straightforward, successful reprogramming requires careful consideration of the protein-protein interactions between domains to maintain the functionality of the enzymatic machinery. Research on related Pseudomonas lipopeptides has demonstrated the feasibility of such approaches, paving the way for similar modifications in the syringostatin biosynthetic pathway.

Directed Evolution and Combinatorial Biosynthesis for Novel Analogs

Beyond the rational exchange of well-characterized modules, directed evolution and combinatorial biosynthesis offer powerful strategies for generating a wider array of novel this compound analogs. Directed evolution involves introducing random mutations into the NRPS genes and then screening the resulting variants for the production of new compounds or improved properties. This approach does not require detailed structural knowledge of the enzyme and can lead to unexpected and valuable modifications.

Combinatorial biosynthesis takes a more systematic approach by mixing and matching biosynthetic genes from different pathways to create hybrid NRPS assembly lines. This can involve combining modules from the syringostatin pathway with those from other lipopeptide biosynthetic pathways, potentially leading to the creation of entirely new chemical scaffolds. While the practical application of these techniques specifically to this compound is still an emerging area, the foundational principles have been established in the broader field of natural product biosynthesis.

Heterologous Expression Systems for this compound and its Analogs

The native producer, Pseudomonas syringae, may not be the ideal host for the large-scale production of this compound or its engineered derivatives due to complex regulatory networks and the co-production of other metabolites. Therefore, the development of robust heterologous expression systems is a critical goal.

Development of Engineered Microbial Platforms for Recombinant Production

The transfer of the large and complex syringostatin biosynthetic gene cluster into a more genetically tractable and industrially relevant host is a significant challenge. Common microbial chassis such as Escherichia coli and various Streptomyces species are attractive candidates due to their well-understood genetics and established fermentation technologies.

However, the successful expression of such large gene clusters often requires significant engineering of the host organism. This can include optimizing codon usage for the heterologous genes, ensuring the availability of necessary precursor molecules, and co-expressing specific enzymes required for post-translational modifications of the NRPS. While the heterologous expression of other large lipopeptide gene clusters has been achieved, specific and high-titer production of this compound in a recombinant host remains a key area for future research.

Optimization of Production in Surrogate Host Organisms

Once a heterologous host capable of producing this compound is established, the next critical step is to optimize the production titers to commercially viable levels. This involves a multi-pronged approach that combines metabolic engineering of the host with fermentation process optimization.

Metabolic engineering strategies may include redirecting cellular metabolism to increase the intracellular pools of precursor amino acids and fatty acids required for syringostatin biosynthesis. This can be achieved by overexpressing key enzymes in precursor pathways or by deleting competing metabolic pathways.

Fermentation optimization involves fine-tuning various culture parameters such as medium composition, temperature, pH, and aeration to maximize cell growth and product formation. The data from such optimization studies are crucial for developing a scalable and cost-effective production process for novel this compound analogs.

Engineered Host Genetic Modification Target Compound Reported Titer
Pseudomonas putidaOverexpression of precursor pathwaysRhamnolipids>10 g/L
Streptomyces coelicolorHeterologous expression of a lipopeptide BGCDaptomycin-related lipopeptidesmg/L range
Escherichia coliCo-expression of a phosphopantetheinyl transferaseEnterocinµg/L range

This table presents examples of engineered microbial platforms for the production of various lipopeptides, illustrating the potential for developing a this compound production host. Specific data for this compound is currently limited in publicly available literature.

Q & A

Q. How can multi-omics data be integrated to explore this compound’s role in modulating immune responses?

  • Methodological Answer : Combine single-cell RNA-seq (immune cell profiling) and cytokine arrays (Luminex) to map immune modulation. Use pathway enrichment tools (DAVID, Metascape) to identify synergistic pathways. Validate with flow cytometry (e.g., CD4+/CD8+ T-cell ratios) in murine models .

Q. What quality control measures are critical for ensuring batch-to-batch consistency in this compound production?

  • Methodological Answer : Implement LC-MS purity checks (>95%), NMR fingerprinting, and bioactivity benchmarking (e.g., IC₅₀ in primary assays). Document deviations in electronic lab notebooks (ELNs) and use statistical process control (SPC) charts for trend analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.